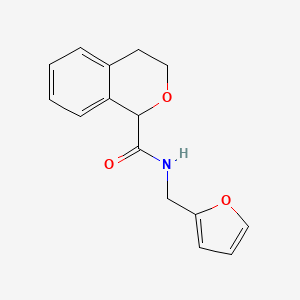
6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Übersicht
Beschreibung
6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as DPH-IQ, is a synthetic compound that belongs to the class of isoquinolinecarboxamides. This compound has been studied extensively for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have a high affinity for sigma receptors, which are a class of receptors that are involved in a variety of physiological processes, including pain perception, learning and memory, and neuronal signaling. 6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to modulate the activity of sigma receptors, which may have implications for the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide involves its interaction with sigma receptors. Sigma receptors are located in various regions of the brain, including the cortex, hippocampus, and striatum. They are involved in the modulation of neurotransmitter release, ion channel activity, and intracellular signaling pathways. 6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to bind to sigma receptors with high affinity, which may result in the modulation of these processes.
Biochemical and Physiological Effects:
6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide can modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. It has also been shown to modulate the release of neurotransmitters, including dopamine and glutamate. In vivo studies have demonstrated that 6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide can modulate pain perception and learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has a high affinity for sigma receptors, which makes it a useful tool for studying the role of these receptors in various physiological processes. However, there are also limitations to the use of 6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide in lab experiments. It has a relatively short half-life, which means that its effects may be short-lived. Additionally, it may have off-target effects that could confound the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One area of research could focus on the development of more potent and selective sigma receptor ligands. Another area of research could focus on the role of sigma receptors in various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, future research could investigate the use of 6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide as a potential therapeutic agent for these disorders.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-N,1-diphenyl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-28-21-15-18-13-14-26(24(27)25-19-11-7-4-8-12-19)23(17-9-5-3-6-10-17)20(18)16-22(21)29-2/h3-12,15-16,23H,13-14H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTLMGXARAKWGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N,1-diphenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-bromobenzyl)thio]-N-(3-isopropoxypropyl)acetamide](/img/structure/B4175100.png)

![7-(2,3-dimethoxyphenyl)-5-(3-nitrophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4175114.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4175118.png)
![2-chloro-N-(1-{5-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}-2-hydroxyethyl)benzamide](/img/structure/B4175129.png)
![N~2~-(4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}alaninamide](/img/structure/B4175152.png)
![6-bromo-3-methyl-N-{5-[(3-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-1-benzofuran-2-carboxamide](/img/structure/B4175164.png)
![N-(4-{[(2,6-dimethylphenyl)amino]sulfonyl}phenyl)-4-[[(4-methoxyphenyl)sulfonyl](methyl)amino]benzamide](/img/structure/B4175170.png)
![methyl [1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)-4-imidazolidinyl]carbamate](/img/structure/B4175190.png)
![9-(4-chlorophenyl)-6,6-dimethyl-2-(methylthio)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4175193.png)
![N-2,1,3-benzothiadiazol-4-yl-2-[(4-phenyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B4175194.png)

![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B4175211.png)